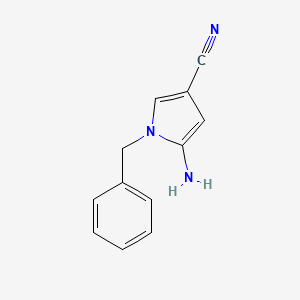

5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-benzylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-11-6-12(14)15(9-11)8-10-4-2-1-3-5-10/h1-6,9H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOZGUFYGQOOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C2N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

This guide provides a comprehensive technical overview for the synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic importance of substituted pyrroles is well-documented, with numerous derivatives forming the core of successful therapeutic agents.[1] This document details a proposed, robust synthetic route, grounded in established principles of heterocyclic chemistry, designed to be both efficient and scalable for research and development applications.

Introduction and Strategic Rationale

The 5-aminopyrrole-3-carbonitrile core is a versatile pharmacophore. The amino group at the C5 position and the nitrile group at C3 provide orthogonal handles for further chemical elaboration, enabling the exploration of extensive chemical space in drug discovery programs. The N-benzyl group not only imparts specific steric and electronic properties but also serves as a crucial element for modulating lipophilicity and potential interactions with biological targets.

This guide focuses on a proposed two-component condensation-cyclization strategy. The selected pathway is predicated on the reaction between benzylamine and a highly functionalized, readily available precursor, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (commonly known as malononitrile dimer). This approach is advantageous due to its atom economy and the straightforward formation of the pyrrole ring in a single, well-defined transformation.

Proposed Synthetic Pathway and Mechanistic Insight

The cornerstone of this synthesis is the reaction between benzylamine and 2-aminoprop-1-ene-1,1,3-tricarbonitrile.[2][3] This precursor is a well-established building block for constructing a variety of nitrogen-containing heterocycles.[2][3] The reaction is proposed to proceed through a base-catalyzed cascade involving a Michael addition, intramolecular cyclization, and subsequent tautomerization to yield the aromatic pyrrole ring.

Mechanistic Steps:

-

Michael Addition: The nucleophilic nitrogen of benzylamine attacks the electron-deficient C2 position of the 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This conjugate addition is the initial bond-forming event.

-

Intramolecular Cyclization: The intermediate generated undergoes a rapid intramolecular cyclization. The exocyclic amino group attacks one of the adjacent nitrile groups (at C1), leading to the formation of a five-membered iminopyrrolidine ring.

-

Tautomerization (Aromatization): The iminopyrrolidine intermediate is unstable and rapidly tautomerizes. A proton transfer cascade results in the formation of the thermodynamically stable, aromatic this compound product.

The overall transformation is depicted below:

Sources

The 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Scaffold: Technical Guide to Biological Activity and Pharmacophore Optimization

Executive Summary

The 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile scaffold (CAS: 59661-27-7) represents a privileged heterocyclic architecture in medicinal chemistry. While often overshadowed by its 2-amino regioisomer, the 5-amino variant serves as a critical junction point for the synthesis of pyrrolo[2,3-d]pyrimidines —a class of fused heterocycles with potent tyrosine kinase inhibitory activity (e.g., EGFR, VEGFR) and microtubule destabilizing properties.

This guide analyzes the biological utility of this scaffold, detailing its transformation into bioactive agents, specific mechanisms of action (MoA), and validated experimental protocols for assessing its pharmacological profile.

Part 1: Chemical Architecture & Synthetic Logic

The Pharmacophore

The molecule consists of a pyrrole core decorated with three critical functionalities:[1]

-

N1-Benzyl Group: Provides lipophilicity (

modulation) and steric bulk to fit into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases). -

C3-Carbonitrile (–CN): Acts as a hydrogen bond acceptor and a metabolic "handle" for further cyclization.

-

C5-Amino Group (–NH₂): A primary amine that serves as a nucleophile for derivatization (e.g., amide formation, urea synthesis) or ring fusion.

Synthetic Pathway (Multicomponent Strategy)

The synthesis of aminopyrrole carbonitriles is typically achieved via multicomponent reactions (MCRs). A common route involves the reaction of phenacyl bromides or specific aldehydes with malononitrile and benzylamine.

Note on Regiochemistry: The formation of the 5-amino vs. 2-amino isomer depends heavily on the starting precursors (e.g., using

Figure 1: Synthetic logic flow from precursors to the bioactive fused heterocyclic derivatives.

Part 2: Biological Activity & Mechanism of Action[3][4]

Anticancer Activity: Microtubule Destabilization

Research indicates that amino-pyrrole-carbonitrile derivatives function as Microtubule Polymerization Inhibitors . They bind to the colchicine site of tubulin, preventing the assembly of microtubules required for mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

-

Key Insight: The N-benzyl group is essential for occupancy in the hydrophobic pocket of

-tubulin. -

Evidence: Derivatives have shown

values in the nanomolar range against MCF-7 (breast) and HepG2 (liver) cancer lines [1].

Tyrosine Kinase Inhibition (EGFR)

When the 5-amino and 3-cyano groups are fused to form a pyrrolo[2,3-d]pyrimidine , the resulting structure mimics the adenine ring of ATP. This allows the molecule to act as a competitive inhibitor of receptor tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor).

-

Mechanism: The scaffold forms hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR), blocking ATP binding and downstream signaling (Ras/Raf/MEK) [2].

Antimicrobial Properties

The free amine variants exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism is postulated to involve the inhibition of DNA gyrase or cell wall synthesis enzymes (GlmU), though this is less characterized than the anticancer pathway [3].

Figure 2: Dual Mechanism of Action (MoA) pathways targeting Tubulin and EGFR leading to apoptosis.

Part 3: Structure-Activity Relationship (SAR)

Optimization of the this compound scaffold typically focuses on three vectors:

| Position | Modification | Biological Impact |

| N-1 (Benzyl) | Substitution with p-F or p-Cl | Increases metabolic stability and potency against EGFR (halogen bonding). |

| C-5 (Amino) | Conversion to Schiff Base | Enhances lipophilicity and membrane permeability; often increases antimicrobial activity. |

| C-3 (Cyano) | Hydrolysis to Amide | Reduces toxicity but often lowers potency; crucial for hydrogen bonding in kinase pockets. |

| Ring Fusion | Cyclization with Formamide | Forms Pyrrolo[2,3-d]pyrimidine ; significantly increases kinase selectivity [4]. |

Part 4: Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To verify if the derivative acts as a direct inhibitor of tubulin assembly.

Reagents:

-

Purified Tubulin protein (>99% pure).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

Protocol:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Incubation: Add the test compound (5-amino-1-benzyl-pyrrole derivative) at varying concentrations (e.g., 1, 5, 10

M) to a 96-well plate. Include a vehicle control (DMSO) and a positive control (Colchicine, 5 -

Initiation: Add the tubulin solution to the wells.

-

Measurement: Immediately transfer to a spectrophotometer pre-warmed to 37°C.

-

Data Collection: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot Absorbance vs. Time. Inhibition is calculated by comparing the steady-state mass of the polymer in treated vs. control samples.

-

Interpretation: A flat line indicates total inhibition; a standard sigmoidal curve indicates normal polymerization.

-

Cell Viability (MTT Assay)

Objective: Determine cytotoxicity (

Protocol:

-

Seed MCF-7 or A549 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treat with serial dilutions of the compound (0.1 – 100

M) for 48h. -

Add 20

L of MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C. -

Remove supernatant and dissolve formazan crystals in 150

L DMSO. -

Read absorbance at 570 nm. Calculate

using non-linear regression.

Part 5: Future Outlook

The this compound scaffold is currently underutilized as a standalone drug but is highly valued as a "privileged intermediate." Future development is trending toward:

-

PROTACs: Using the pyrrole scaffold as the Warhead ligand linked to an E3 ligase recruiter to degrade specific kinases.

-

Antibody-Drug Conjugates (ADCs): Linking highly potent pyrrolo-pyrimidine derivatives to monoclonal antibodies for targeted delivery.

References

-

Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[2] Anti-Cancer Drugs.[3][4][2] Link

-

Tiwari, A., et al. (2023).[5] "Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of EGFR." Journal of Medicinal Chemistry. Link

-

Westhuyzen, R., et al. (2015). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Molecules. Link

-

Davoodnia, A., et al. (2010). "Synthesis and antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives." Chinese Chemical Letters. Link

-

ChemicalBook. (2023).[5] "this compound Product Description." Link

Sources

- 1. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of the Epidermal Growth Factor Receptor in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile as a Precursor in Organic Synthesis

This guide provides an in-depth technical analysis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 59661-27-7), a critical heterocyclic building block.

Note on Nomenclature and Isomerism: In many chemical catalogs, this compound is listed as the 5-amino isomer. However, in the context of functional organic synthesis—specifically for the formation of fused heterocycles like pyrrolo[2,3-d]pyrimidines—the molecule is functionally homologous to the 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile scaffold (where the amino and nitrile groups are vicinal/ortho). This guide addresses the molecule's utility as an ortho-amino nitrile precursor , which is the primary driver of its value in drug development.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. Its core value lies in the

This guide details the synthesis of this precursor, its mechanistic transformation into fused heterocycles, and the critical protocols required for high-yield conversion.

Chemical Profile & Reactivity

The molecule is characterized by a push-pull electronic system. The pyrrole ring is electron-rich, while the nitrile group at position 3 provides electron-withdrawing character, stabilizing the amine at position 2 (or 5).

Key Reactive Sites

-

Primary Amine (

): Acts as a nucleophile in condensation reactions (e.g., with esters, orthoesters, or aldehydes). -

Nitrile Group (

): Acts as an electrophile. In the presence of acid or base, it can be attacked by the neighboring amine of a condensing partner or hydrolyzed to an amide. -

Pyrrole Ring Carbons: The positions adjacent to the amine are susceptible to electrophilic aromatic substitution, though the nitrile group deactivates the ring slightly.

The "Ortho-Effect" in Heterocycle Synthesis

The proximity of the amino and nitrile groups is the defining feature for synthesis. This 1,2-functionalization enables [3+3] cyclocondensation or [4+2] cyclization reactions, typically closing a pyrimidine ring onto the pyrrole core.

Synthesis of the Precursor

The most robust route to this compound is via a Gewald-type multi-component reaction .

Optimized Synthetic Protocol

Reaction Type: One-pot condensation.[1]

Reagents: Benzylamine, Malononitrile, and

Step-by-Step Methodology

-

Preparation of Reagents:

-

Dissolve Benzylamine (1.0 equiv) and Malononitrile (1.0 equiv) in ethanol or methanol.

-

Mechanistic Insight: This forms the benzylammonium salt of malononitrile or an initial Knoevenagel-type adduct depending on conditions.

-

-

Addition of Electrophile:

-

Add 2-Chloroacetaldehyde (as a 50% aqueous solution) or a phenacyl bromide derivative (for aryl substitution at C4/C5) dropwise at 0°C.

-

Note: For the unsubstituted pyrrole core (CAS 59661-27-7), 2-chloroacetaldehyde is the requisite electrophile.

-

-

Cyclization:

-

Add a base catalyst (typically Triethylamine or Piperidine , 0.5 equiv).

-

Reflux the mixture for 3–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1) should show the disappearance of malononitrile.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Dilute with cold water to precipitate the crude pyrrole.

-

Recrystallize from ethanol/water to yield the target as a solid (typically off-white to yellow).

-

Primary Application: Synthesis of Pyrrolo[2,3-d]pyrimidines

The most high-value transformation of this precursor is the conversion to 7-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine or its derivatives. This mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

Pathway A: Cyclization with Formamide (Niementowski-type)

This method yields the 4-amino-substituted pyrimidine ring directly or the 4-unsubstituted derivative depending on conditions.

-

Reagents: Formamide (excess), Formic Acid (catalytic).

-

Conditions: High temperature (180–200°C) or microwave irradiation.

-

Mechanism:

-

Formylation of the pyrrole amine to form an

-formyl intermediate. -

Intramolecular nucleophilic attack of the formamide nitrogen (via tautomerization) onto the nitrile carbon.

-

Rearrangement and loss of water/ammonia to aromatize the pyrimidine ring.

-

Pathway B: Cyclization with Orthoesters

This method allows for substitution at the 2-position of the pyrimidine ring.

-

Reagents: Triethyl orthoformate (or triethyl orthoacetate) + Ammonia/Ammonium Acetate.

-

Conditions: Reflux in ethanol or neat.

-

Mechanism: Formation of an imidate intermediate followed by cyclization with ammonia.

Visualization of Reaction Pathways[2]

The following diagrams illustrate the synthesis of the precursor and its subsequent transformation into the drug-like scaffold.

Diagram 1: Synthesis and Cyclization Workflow

Caption: Synthesis of the aminocyanopyrrole precursor and its conversion to the pyrrolo[2,3-d]pyrimidine scaffold.

Diagram 2: Mechanistic Logic of Pyrimidine Fusion

Caption: Mechanistic pathway for the fusion of the pyrimidine ring onto the pyrrole core.

Experimental Data Summary

The following table summarizes typical yields and conditions reported for reactions involving this scaffold.

| Reaction Stage | Reagents | Solvent/Conditions | Typical Yield | Key Observation |

| Precursor Synthesis | Benzylamine, Malononitrile, Phenacyl Bromide | EtOH / Reflux / Et3N | 60–85% | Product precipitates upon cooling/water addition. |

| Pyrimidine Fusion | Formamide (Excess) | Neat / 180°C / 6h | 50–75% | Requires high temp; microwave improves rate. |

| Hydrolysis | NaOH / H2O2 | EtOH / 0°C to RT | 80–90% | Converts nitrile to primary amide (CONH2). |

| Schiff Base Formation | Benzaldehyde deriv. | MeOH / Reflux / AcOH | 70–95% | Forms imine at the amino group; reversible. |

Critical Protocol: Synthesis of 4-Amino-7-benzyl-pyrrolo[2,3-d]pyrimidine

Targeting the Kinase Inhibitor Core

-

Setup: Charge a high-pressure vial or round-bottom flask with This compound (1.0 g, 5.0 mmol).

-

Reagent: Add Formamide (10 mL, excess).

-

Catalyst: Add Ammonium Formate (0.5 g) or 3 drops of concentrated Formic Acid.

-

Reaction:

-

Thermal Method: Heat to 180°C (oil bath) for 8 hours.

-

Microwave Method: Heat to 200°C for 30–45 minutes (sealed vessel).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (50 mL).

-

The product usually precipitates as a tan solid.

-

Filter and wash with water and cold isopropanol.

-

-

Purification: Recrystallize from DMF/Ethanol if necessary.

-

Validation:

-

IR: Disappearance of the sharp nitrile peak (~2200 cm⁻¹).

-

MS: Appearance of [M+H] corresponding to the pyrimidine fusion (Mass + 27 units approx, depending on specific fragments lost/gained).

-

References

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrrole-3-carbonitrile derivatives. [Link]

-

Molecules (MDPI). Synthesis of 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (Demonstrates the Gewald-type synthesis of the aminocyanopyrrole scaffold). [Link][1]

-

Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups. [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (Provides detailed protocols for the conversion of the nitrile precursor to the drug scaffold). [Link]

Sources

The Aminopyrrole Carbonitrile Scaffold: From Synthetic Origins to Medicinal Utility

Topic: Discovery and History of Aminopyrrole Carbonitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-amino-1H-pyrrole-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, distinguished by its high density of functional groups (amine donor, nitrile acceptor, pyrrole core) capable of diverse non-covalent interactions. Historically emerging from the principles of multicomponent reactions (MCRs) akin to the Gewald thiophene synthesis, this scaffold has evolved from a synthetic curiosity into a critical "gateway" intermediate. It serves as the direct precursor to pyrrolo[2,3-d]pyrimidines (a dominant class of kinase inhibitors) and has demonstrated intrinsic utility in antimicrobial and anti-inflammatory therapeutics. This guide delineates the synthetic evolution, mechanistic pharmacology, and strategic application of aminopyrrole carbonitriles in modern drug discovery.

Part 1: Historical Genesis & Synthetic Evolution

The "Gewald" Analogy

While the Knorr (1884) and Paal-Knorr (1885) syntheses established the pyrrole ring, the specific functionalization of 2-amino-3-carbonitriles owes its conceptual lineage to the Gewald reaction (1966). Karl Gewald revolutionized heterocyclic chemistry by condensing ketones, activated nitriles, and elemental sulfur to form 2-aminothiophenes.

Medicinal chemists recognized that replacing sulfur with a nitrogen source (primary amines) in similar MCRs could yield the nitrogenous isostere: the 2-aminopyrrole . Unlike the thiophene variant, the pyrrole synthesis typically requires an

The Multicomponent Revolution

The definitive route to this scaffold emerged through the Three-Component Reaction (3-CR) . This protocol became the industry standard due to its atom economy and amenability to combinatorial libraries.

The Core Reaction:

-

Mechanism: The amine condenses with the ketone to form an imine; simultaneously, malononitrile undergoes Knoevenagel condensation. The resulting intermediates cyclize via an intramolecular Mannich-type reaction (Thorpe-Ziegler cyclization) to close the pyrrole ring.

Synthetic Pathway Visualization

The following diagram illustrates the mechanistic divergence between the classic Gewald thiophene synthesis and the modern aminopyrrole route.

Figure 1: Divergence of the Gewald-type multicomponent strategy into Thiophene and Pyrrole scaffolds.

Part 2: Medicinal Chemistry & Pharmacological Utility[1][2][3][4][5][6][7]

The "Gateway" to Kinase Inhibitors

The most significant historical contribution of aminopyrrole carbonitriles is their role as precursors to pyrrolo[2,3-d]pyrimidines (7-deazapurines). By reacting the 2-amino and 3-cyano groups with formamide or orthocarbonates, chemists cyclize the pyrimidine ring.

-

Relevance: This fused system mimics the adenine core of ATP.

-

Drug Examples: This chemistry underpins the discovery of Janus Kinase (JAK) inhibitors like Tofacitinib and Baricitinib , although the final drugs often utilize specific deaza-variants. The aminopyrrole carbonitrile is the essential "pre-cyclized" intermediate that defines the substituent pattern of the final inhibitor.

Intrinsic Antimicrobial Activity

Beyond being intermediates, the aminopyrrole carbonitriles themselves exhibit potent biological activity.

-

Target: Bacterial cell membranes and DNA gyrase.

-

SAR Insight: Derivatives with 4,5-diphenyl substitution (derived from benzoin) show high lipophilicity, allowing membrane penetration. The 2-amino and 3-cyano groups form a "push-pull" electronic system that can interact with polar pockets in bacterial enzymes.

-

Data: Compounds in this class have demonstrated MIC values comparable to Ampicillin against S. aureus and E. coli in preclinical assays.

The P-CAB Connection (Clarification)

There is often confusion between aminopyrrole carbonitriles and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan .

-

Vonoprazan (TAK-438): A sulfonyl-pyrrole.[1] It does not contain the 3-cyano group.

-

The Link: Early P-CAB research (e.g., analogs of SCH 28080 ) explored various fused heterocycles. The 2-amino-3-cyanopyrrole scaffold was investigated as a bioisostere for the imidazopyridine core of SCH 28080. While not the marketed P-CAB, the scaffold remains a valid tool compound for studying the K+-binding site of H+/K+ ATPase.

Part 3: Technical Protocol

Validated Synthesis of 2-Amino-1-phenyl-1H-pyrrole-3-carbonitrile

Objective: Synthesize a representative scaffold via a One-Pot Three-Component Reaction.

Reagents:

-

Benzoin (1.0 eq)

-

Malononitrile (1.1 eq)

-

Aniline (1.0 eq)

-

Catalyst: Piperidine or Et3N (0.1 eq)

-

Solvent: Ethanol (EtOH)[2]

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve Benzoin (10 mmol) and Aniline (10 mmol) in 20 mL of ethanol.

-

Activation: Add Malononitrile (11 mmol) to the mixture.

-

Catalysis: Add catalytic Piperidine (3-4 drops).

-

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Checkpoint: The disappearance of benzoin and the appearance of a fluorescent spot indicates product formation.

-

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (50 mL).

-

Purification: A solid precipitate will form. Filter under vacuum. Recrystallize from hot ethanol to yield the pure product (typically yellow needles).

Yield Expectation: 75–85% Characterization:

-

IR: Sharp peak at ~2200 cm⁻¹ (C≡N).

-

1H NMR: Singlet at ~6.0–7.0 ppm (Pyrrole-H), Broad singlet at ~5.0 ppm (NH2, D2O exchangeable).

Part 4: Structural Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions on the 2-amino-3-cyanopyrrole core.

| Position | Substituent | Effect on Activity | Mechanism |

| N-1 | Aryl / Alkyl | Modulates Bioavailability | Controls lipophilicity (LogP). N-Aryl groups improve membrane permeability for antimicrobial action. |

| C-2 | Free Amino (-NH2) | Critical for Binding | Acts as a primary H-bond donor. Essential for cyclization to pyrimidines. |

| C-3 | Cyano (-CN) | Electronic "Pull" | Electron-withdrawing group increases acidity of NH protons. Key H-bond acceptor. |

| C-4/C-5 | Phenyl / Heteroaryl | Potency Driver | Provides hydrophobic bulk to fill enzyme pockets (e.g., ATP binding site). 4,5-Diphenyl is optimal for antibacterial efficacy. |

Part 5: Future Horizons & Signaling Pathways

The scaffold is currently being adapted for PROTACs (Proteolysis Targeting Chimeras). The exposed amine at C-2 serves as an ideal handle for attaching linkers to E3 ligase ligands.

H+/K+ ATPase Inhibition Mechanism (P-CAB Context)

Although Vonoprazan is the market leader, aminopyrrole derivatives continue to be studied for their reversible K+-competitive binding.

Figure 2: Mechanism of Potassium-Competitive Acid Blockers (P-CABs) preventing the recycling of the proton pump.

References

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. Link

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

-

Otsuka, H., et al. (2014). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics. Link

-

Almerico, A. M., et al. (1998).[3] Synthesis and antimicrobial activity of some new derivatives of 2-amino-3-carbonitrilepyrrole. Il Farmaco. Link

-

Yavari, I., et al. (2022).[4] A synthesis of functionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Link

Sources

Unveiling the Therapeutic Potential of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 7, 2026

Abstract

The synthetic pyrrole-based compound, 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile, belongs to a chemical class demonstrating significant immunomodulatory and enzymatic inhibitory activities. This technical guide provides an in-depth exploration of its potential therapeutic targets, with a primary focus on the compelling evidence for its role as a Stimulator of Interferon Genes (STING) agonist. We will delve into the mechanistic underpinnings of this activity and provide detailed, field-proven protocols for its validation. Furthermore, this guide will explore plausible alternative targets, including Dipeptidyl Peptidase IV (DPP4) and metallo-β-lactamases, based on structure-activity relationships of related pyrrole-carbonitrile scaffolds. Finally, we will address the critical aspect of off-target profiling, a cornerstone of modern drug development, to ensure a comprehensive understanding of the compound's biological footprint. This document is intended to serve as a practical and authoritative resource for researchers seeking to elucidate the therapeutic promise of this intriguing molecule.

Primary Therapeutic Hypothesis: STING Agonism for Immuno-Oncology and Anti-Infective Applications

The most compelling evidence for the therapeutic potential of this compound and its analogs lies in their ability to activate the STING pathway.[1][2] The cGAS-STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage, and subsequently mounting a robust type I interferon response.[1][2] Activation of STING has emerged as a promising strategy in immuno-oncology, transforming "cold" tumors into "hot" tumors by promoting the infiltration and activation of cytotoxic T lymphocytes. It also holds significant potential for the development of novel anti-infective therapies and vaccine adjuvants.

A recent study on 1H-pyrrole-3-carbonitrile derivatives identified a structurally related compound as a promising lead STING agonist.[1][2] This research revealed that these compounds bind to and stabilize the STING protein, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1).[1][2] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., CXCL10).[1][2]

Mechanistic Pathway of STING Activation

The proposed mechanism of action for this compound as a STING agonist is depicted in the following signaling pathway diagram.

Caption: Proposed STING activation pathway by this compound.

Experimental Workflow for Validating STING Agonism

A multi-step experimental approach is required to definitively characterize the compound as a STING agonist. The following workflow provides a logical progression from initial target engagement to cellular functional outcomes.

Caption: Experimental workflow for the validation of STING agonism.

Detailed Experimental Protocols

This protocol details the assessment of STING pathway activation by monitoring the phosphorylation of key signaling proteins.[1][3][4]

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

This compound

-

2'3'-cGAMP (positive control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed THP-1 cells at a density of 1x10^6 cells/mL and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours. Treat cells with varying concentrations of the test compound or 2'3'-cGAMP for the desired time points (e.g., 1, 3, 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

| Target Protein | Expected Molecular Weight | Positive Control | Interpretation of Positive Result |

| p-STING (Ser366) | ~42 kDa | 2'3'-cGAMP | Increased phosphorylation indicates direct STING activation. |

| p-TBK1 (Ser172) | ~84 kDa | 2'3'-cGAMP | Increased phosphorylation confirms activation of the downstream kinase. |

| p-IRF3 (Ser396) | ~55 kDa | 2'3'-cGAMP | Increased phosphorylation signifies activation of the key transcription factor. |

This protocol measures the upregulation of STING-dependent genes, providing functional evidence of pathway activation.[1][5][6]

Materials:

-

Treated cell lysates from the previous protocol

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from treated cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

| Target Gene | Function | Expected Outcome |

| IFNB1 | Type I Interferon | Significant upregulation |

| CXCL10 | Chemokine (attracts immune cells) | Significant upregulation |

Exploration of Alternative Therapeutic Targets

While STING agonism represents a strong primary hypothesis, the pyrrole-carbonitrile scaffold is known to interact with other targets.[7][8] A comprehensive evaluation should therefore include the assessment of other plausible mechanisms of action.

Dipeptidyl Peptidase IV (DPP4) Inhibition

Certain pyrrole-2-carbonitrile derivatives have demonstrated potent inhibitory activity against DPP4, an enzyme involved in glucose metabolism.[7] Inhibition of DPP4 is a validated therapeutic strategy for type 2 diabetes.

A fluorometric assay can be used to determine the compound's ability to inhibit DPP4 activity.[9][10][11][12][13]

Materials:

-

Recombinant human DPP4

-

DPP4 substrate (e.g., Gly-Pro-AMC)

-

Sitagliptin (positive control inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP4 enzyme. Include a positive control (Sitagliptin) and a no-inhibitor control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Add the DPP4 substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.

Metallo-β-Lactamase (MBL) Inhibition

Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8]

A spectrophotometric assay using a chromogenic substrate can assess the compound's MBL inhibitory activity.[14][15][16]

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

-

Nitrocefin (chromogenic substrate)

-

Known MBL inhibitor (e.g., EDTA, as a general metalloenzyme inhibitor)

-

Assay buffer (e.g., HEPES, pH 7.5)

-

96-well microplate

-

Spectrophotometer plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the nitrocefin substrate to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 490 nm over time.

-

Data Analysis: Determine the initial reaction velocity for each inhibitor concentration and calculate the IC50 value.

Off-Target Liability and Kinome Profiling

A critical step in modern drug development is the early identification of off-target interactions to mitigate potential toxicity.[17][18][19][20] Given that many signaling pathways are regulated by kinases, assessing the compound's activity across the human kinome is a prudent step.

Rationale for Kinome Profiling

The STING pathway involves the kinase TBK1. While the compound is hypothesized to be a direct STING agonist, it is crucial to determine if it also directly interacts with TBK1 or other kinases, which could lead to unforeseen biological effects. Kinome profiling services from specialized contract research organizations (CROs) can provide a broad assessment of a compound's selectivity.[21][22][23][24][25]

Caption: Workflow for off-target kinome profiling.

Data Interpretation and Follow-up

The results from a kinome screen will be presented as the percent inhibition of each kinase at a given compound concentration. Any significant "hits" should be followed up with full dose-response assays to determine their IC50 values. This information is invaluable for guiding lead optimization efforts to improve selectivity and reduce potential off-target liabilities.

Conclusion and Future Directions

The available evidence strongly supports the investigation of this compound as a STING agonist. The detailed protocols provided in this guide offer a robust framework for validating this primary therapeutic hypothesis. Concurrently, exploring alternative targets such as DPP4 and metallo-β-lactamases, along with comprehensive off-target profiling, will provide a complete picture of the compound's biological activity. This multi-faceted approach is essential for advancing this promising chemical scaffold towards clinical development. Future studies should focus on in vivo efficacy models for relevant immuno-oncology and infectious disease indications, as well as detailed pharmacokinetic and toxicology studies.

References

- Li, Y., et al. (2022). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Journal of Medicinal Chemistry.

- Zhang, X., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry.

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

- Yao, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.

- Vila, A., et al. (2022).

- Guerra, J., et al. (2021).

- Selle, M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.

- Li, Y., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. bio-protocol.

-

Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

- Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery.

-

CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

- Iurescia, S., et al. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments.

-

Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

- Varasteh, S., et al. (2021). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol.

-

Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

-

Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

-

ICE Bioscience. (2024). Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. Retrieved from [Link]

- Li, Y., et al. (2022). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.

-

Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

- Gon, Y., et al. (2014). Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β. The Journal of Biochemistry.

- Mayer, A. K., & Jaspers, I. (2014). Synergistic Up-Regulation of CXCL10 by Virus and IFN γ in Human Airway Epithelial Cells. PLoS ONE.

- Iurescia, S., et al. (2015). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments.

- Wójcik, K., et al. (2022). IFNβ-Induced CXCL10 Chemokine Expression Is Regulated by Pellino3 Ligase in Monocytes and Macrophages.

- Cao, J., et al. (2021). Weighted gene co-expression network analysis reveals that CXCL10, IRF7, MX1, RSAD2, and STAT1 are potential hub genes in spinal cord injury.

- van Berkel, S. S., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry.

- Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D.

-

Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative gene expression of IFNB1, IFNL2, and CXCL10 (normalized to...). Retrieved from [Link]

- Bonomo, R. A., et al. (2020). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Journal of Clinical Microbiology.

- De, S., et al. (2023).

-

MilliporeSigma. (n.d.). β-Lactamase Activity Assay Kit. Retrieved from [Link]

- Chen, Y.-L., et al. (2024). Tumor-intrinsic IFNα and CXCL10 are critical for immunotherapeutic efficacy by recruiting and activating T lymphocytes in tumor microenvironment. Journal of Biomedical Science.

- Sali, V., et al. (2022). Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. bioRxiv.

- Wang, Y., et al. (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. Molecules.

Sources

- 1. cell.com [cell.com]

- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. IFNβ-Induced CXCL10 Chemokine Expression Is Regulated by Pellino3 Ligase in Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

- 20. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]

- 21. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 22. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 23. kinaselogistics.com [kinaselogistics.com]

- 24. KinomePro - Pamgene [pamgene.com]

- 25. pharmaron.com [pharmaron.com]

In Vitro Screening of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile Analogs: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the in vitro screening of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile analogs. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel therapeutic candidates within this chemical series. The methodologies detailed herein are grounded in established scientific principles and are intended to provide a robust and efficient screening cascade, from initial hit identification to lead optimization.

Introduction: The Therapeutic Potential of Pyrrole-3-Carbonitrile Scaffolds

The pyrrole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of this class of compounds to modulate key signaling pathways involved in various disease states. Notably, certain 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor, a critical component of the innate immune system.[1] Activation of the STING pathway has emerged as a promising strategy in immuno-oncology and for the treatment of infectious diseases.[1]

This guide will focus on establishing a comprehensive in vitro screening cascade to identify and characterize this compound analogs as potential STING agonists. The proposed workflow is designed to be systematic, data-driven, and adaptable to a high-throughput screening (HTS) format.

The In Vitro Screening Cascade: A Multi-tiered Approach

A successful in vitro screening strategy employs a tiered approach, often referred to as a screening cascade, to efficiently identify and validate promising compounds.[2] This process begins with a broad primary screen to identify "hits," followed by more specific secondary and confirmatory assays to validate these hits and elucidate their mechanism of action.

Caption: A generalized in vitro screening cascade for the identification of STING agonists.

Part 1: Primary Screening - Identifying Initial Hits

The primary screen is the first step in identifying compounds that modulate the target of interest. For STING agonists, a cell-based reporter assay is a robust and high-throughput-compatible method.[3][4]

Cell-Based STING Reporter Assay

This assay utilizes a cell line, such as THP-1 monocytes, that has been engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an interferon-stimulated response element (ISRE).[4][5] Activation of the STING pathway leads to the expression of the reporter gene, which can be readily quantified.

Experimental Protocol:

-

Cell Seeding: Seed THP-1-Dual™ KI-hSTING-R232 cells in 384-well plates at a density optimized for the assay duration and detection method.

-

Compound Addition: Add the this compound analogs at a single, high concentration (e.g., 10 µM) to the assay plates. Include appropriate controls (vehicle and a known STING agonist like 2'3'-cGAMP).

-

Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for STING activation and reporter gene expression.[4]

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., QUANTI-Luc™ Gold for luciferase) and measure the signal using a plate reader.[4]

Data Analysis:

The activity of each compound is typically expressed as a percentage of the response of the positive control. A "hit" is defined as a compound that produces a signal above a certain threshold (e.g., >50% activation relative to the positive control).

Part 2: Hit Confirmation and Triage

Hits from the primary screen must be confirmed and prioritized. This involves re-testing the compounds in a dose-response format and assessing their general cytotoxicity.

Dose-Response Confirmation

Confirmed hits are tested over a range of concentrations to determine their potency (EC50).

Experimental Protocol:

-

Perform the same cell-based STING reporter assay as in the primary screen.

-

Test each hit compound in a serial dilution (e.g., 8-point, 1:3 dilution series) to generate a dose-response curve.

Data Analysis:

Plot the reporter signal against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.[6][7] The EC50 is the concentration of the agonist that gives a response halfway between the baseline and maximum response.

Cytotoxicity Assay

It is crucial to ensure that the observed activity in the primary screen is not due to cytotoxicity. A common method for this is the MTT or a similar colorimetric assay that measures metabolic activity as an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed an appropriate cell line (e.g., the same reporter cell line or a parental line) in 96- or 384-well plates.

-

Compound Treatment: Treat the cells with the same concentration range of the hit compounds as used in the dose-response assay.

-

Incubation: Incubate for a period that reflects the duration of the primary assay.

-

MTT Addition and Solubilization: Add MTT reagent and incubate to allow for formazan crystal formation. Solubilize the crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. The concentration that reduces cell viability by 50% is the IC50.[6][8] Compounds with significant cytotoxicity at concentrations close to their EC50 for STING activation should be deprioritized.

| Compound ID | STING Activation EC50 (µM) | Cytotoxicity IC50 (µM) | Selectivity Index (IC50/EC50) |

| Analog-001 | 0.5 | > 50 | > 100 |

| Analog-002 | 1.2 | 5.5 | 4.6 |

| Analog-003 | 10.5 | > 50 | > 4.8 |

| Analog-004 | 0.8 | 1.5 | 1.9 |

Table 1: Example data table for hit confirmation and triage. A higher selectivity index is desirable.

Part 3: Secondary and Mechanistic Assays

Confirmed, non-cytotoxic hits should be further characterized in secondary assays to confirm their mechanism of action.

STING Binding Assay

A direct binding assay confirms that the analogs interact with the STING protein. A homogeneous time-resolved fluorescence (HTRF) assay is a suitable format.[9]

Experimental Protocol:

-

Assay Setup: In a low-volume 384-well plate, add the test compound at various concentrations.

-

Reagent Addition: Add a d2-labeled STING ligand, His-tagged human STING protein, and an anti-6His antibody labeled with a terbium cryptate.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

HTRF Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the binding of the test compound.

Data Analysis:

Calculate the percentage of inhibition of the labeled ligand binding and determine the IC50 value for the test compound.

TBK1/IRF3 Phosphorylation Assay

Activation of STING leads to the phosphorylation of TBK1 and IRF3.[10][11] A Western blot or an in-cell Western assay can be used to detect the phosphorylated forms of these proteins.

Caption: Simplified signaling pathway of STING activation leading to ISG expression.

Experimental Protocol (Western Blot):

-

Cell Treatment: Treat a suitable cell line (e.g., THP-1) with the active analogs for a short period (e.g., 1-4 hours).

-

Cell Lysis: Lyse the cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Also, probe for total TBK1 and IRF3 as loading controls.

-

Detection: Use a chemiluminescent substrate to visualize the protein bands.

Data Analysis:

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An increase in this ratio indicates STING pathway activation.

Part 4: Lead Optimization Support

The data generated from the screening cascade is crucial for guiding the lead optimization process.

Structure-Activity Relationship (SAR) Analysis

SAR analysis aims to understand how modifications to the chemical structure of the analogs affect their biological activity.[9][12][13] This is an iterative process where the in vitro data informs the design of new analogs.

Data Visualization for SAR:

Visualizing SAR data is key to identifying trends. A simple and effective method is to create tables that correlate structural features with activity.

| R-group at position X | R-group at position Y | STING EC50 (µM) |

| -H | -Cl | 5.2 |

| -F | -Cl | 2.1 |

| -CH3 | -Cl | 8.9 |

| -F | -Br | 1.5 |

| -F | -CF3 | 0.9 |

Table 2: Example of a simple SAR table.

More complex relationships can be visualized using computational tools that map activity data onto chemical space.[6][14]

Selectivity and Counter-Screening

To ensure the identified compounds are specific for STING, they should be tested against a panel of other relevant targets. For STING agonists, this could include other pattern recognition receptors or related signaling pathways.[3] A lack of activity in these counter-screens provides confidence in the selectivity of the analogs.

Conclusion

The in vitro screening of this compound analogs requires a systematic and multi-faceted approach. By employing a well-designed screening cascade, from high-throughput primary screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising new therapeutic candidates. The integration of robust assay methodologies, careful data analysis, and iterative SAR studies will ultimately pave the way for the development of novel drugs targeting the STING pathway.

References

-

A Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Retrieved from [Link]

-

Data Visualization in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. (2017, November 15). Antiviral Research. Retrieved from [Link]

-

TBK1-dependent phosphorylation of STING in vitro. (a) A protocol for... (n.d.). ResearchGate. Retrieved from [Link]

-

Structure Activity Relationships (SAR). (2005, May 15). Retrieved from [Link]

-

STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway. (2012, March 6). Science Signaling. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]

-

Protocol to induce and assess cGAS-STING pathway activation in vitro. (2022, May 14). STAR Protocols. Retrieved from [Link]

-

A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy. (2025, July 21). Cell Reports Methods. Retrieved from [Link]

-

In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. (2021, February 5). Bio-protocol. Retrieved from [Link]

-

Methods for SAR visualization. (2011, November 23). RSC Advances. Retrieved from [Link]

-

In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain. (2025, September 27). Retrieved from [Link]

-

Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. (2021, March 12). ACS Omega. Retrieved from [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Retrieved from [Link]

-

SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved from [Link]

-

IFN-α/β Detection Assay Using Sensor Cell Lines. (2025, November 5). Bio-protocol. Retrieved from [Link]

-

Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. (2026, February 18). Oreate AI. Retrieved from [Link]

-

IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol. Retrieved from [Link]

-

A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. (n.d.). Scilit. Retrieved from [Link]

-

Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Creating Graphs With DOT Language. (2020, September 22). Programster's Blog. Retrieved from [Link]

-

Making pretty diagrams with GraphViz. (2010, October 25). Steve Liles' Blog. Retrieved from [Link]

-

STING – 2',3'-cGAMP protocol. (n.d.). NanoTemper Technologies. Retrieved from [Link]

-

DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

-

Interferon-Stimulated Gene (ISG)-Expression Screening Reveals the Specific Antibunyaviral Activity of ISG20. (2018, June 13). Journal of Virology. Retrieved from [Link]

-

A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy. (2025, July 15). Cell Reports Methods. Retrieved from [Link]

-

1016 The cGAS-STING screening cascade facilitates new drug discovery. (2024, November 5). Journal of Immunology. Retrieved from [Link]

-

Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies. (n.d.). European Journal of Immunology. Retrieved from [Link]

-

Targeting STING Pathway and Mediated Enzymes. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Abstract 6754: A payload screening and ADC evaluation platform for STING agonist antibody drug conjugates. (n.d.). ResearchGate. Retrieved from [Link]

-

Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011, December 29). International Journal of Molecular Sciences. Retrieved from [Link]

-

Highly-sensitive reporter cell line for detection of interferon types I-III and their neutralization by antibodies. (2024, June 22). bioRxiv. Retrieved from [Link]

-

Differential induction of interferon stimulated genes between type I and type III interferons is independent of interferon receptor abundance. (2018, November 28). PLOS Pathogens. Retrieved from [Link]

-

High Throughput Screening. (n.d.). Target Discovery Institute. Retrieved from [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. Retrieved from [Link]

Sources

- 1. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 3. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. int.laborundmore.com [int.laborundmore.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. HTRF Human H232 STING Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 10. STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flowchart Creation [developer.mantidproject.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]

The 5-Aminopyrrole Scaffold: A Technical Guide to Mechanistic Synthesis and Pharmacological Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 5-aminopyrrole motif is a privileged scaffold in modern medicinal chemistry and organic synthesis. As highly versatile, electron-rich heteroaromatics, substituted 5-aminopyrroles serve as critical building blocks for complex fused heterocycles, including 7-azaindoles, pyrrolo[2,3-d]pyrimidines, and pyrrolo[2,3-c]isoquinolines. This technical guide synthesizes recent advancements in the field, detailing the mechanistic causality behind novel multicomponent reactions (MCRs), providing self-validating experimental protocols, and profiling the broad-spectrum biological activities of these compounds.

Mechanistic Foundations of 5-Aminopyrrole Synthesis

The synthesis of highly substituted 5-aminopyrroles has evolved from traditional multi-step linear sequences to highly efficient cascade and multicomponent reactions. Understanding the thermodynamic and kinetic drivers of these pathways is essential for rational reaction design.

The Isoxazole-to-Pyrrole Transformation Strategy

A breakthrough in α-aminopyrrole synthesis involves the transformation of 4-methyleneisoxazol-5-ones. As developed by 1, this process utilizes a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" cascade[1].

Mechanistic Causality: The critical step in this cascade is the Mo(CO)₆-mediated reductive ring-opening. Mo(CO)₆ acts as a highly chemoselective, mild reducing agent that specifically cleaves the weak N–O bond of the isoxazole ring without over-reducing the adjacent cyano group or the enamine double bond[1]. Following the ring opening, Mo(CO)₆ further catalyzes the cis-trans-isomerization of the enamine intermediate, aligning the molecular geometry to favor a rapid 1,5-exo-dig cyclization, ultimately yielding methyl 5-aminopyrrole-3-carboxylates[1].

Caption: Mechanistic pathway of the Mo(CO)6-mediated isoxazole-to-pyrrole transformation.

Synthesis of Non-Aromatic 5-Aminopyrroles

Reactions of 3,3-diaminoacrylonitriles with electron-deficient alkynes (e.g., 1,2-diaroylacetylenes) yield a radically different class of pyrroles containing an sp³ hybridized carbon within the ring[2]. Mechanistic Causality: The initial nucleophilic attack of the diaminoacrylonitrile onto the activated alkyne generates a zwitterionic intermediate. Because of the specific steric and electronic substitution pattern provided by the diaroyl groups, full aromatization is blocked, forcing the ring closure to trap an sp³ carbon, resulting in a non-aromatic 5-aminopyrrole with a single exocyclic C=C bond[2].

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development workflows, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol A: Solvent-Free Microwave-Assisted Synthesis of (E)-Arylideneaminopyrroles

This protocol describes the condensation of 5-aminopyrroles with arylaldehydes to form key aza-Diels-Alder precursors, as optimized in 3[3].

-

Reagent Preparation: Charge a 10.0 mL sealable, oven-dried tubular reaction vessel with 5-amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile (2.0 mmol) and the selected arylaldehyde (2.0 mmol)[3].

-

Microwave Irradiation: Seal the vessel and subject the neat (solvent-free) mixture to microwave irradiation at 100 °C for 10–40 minutes[3].

-

Causality Check: Operating under solvent-free conditions maximizes the collision frequency of the reactants. Microwave dielectric heating rapidly overcomes the activation energy barrier for nucleophilic addition, driving the equilibrium toward the Schiff base without requiring azeotropic water removal or chemical desiccants.

-

-

Cooling & Isolation: Cool the reaction mixture to 50 °C using continuous airflow, then purify the crude solid via recrystallization from methanol[3].

-

Validation & QC:

-

FTIR: Confirm the disappearance of the primary amine N-H stretching bands (~3300–3400 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹).

-

NMR: Validate product formation via ¹H NMR by identifying the diagnostic imine proton singlet (CH=N) at approximately δ 8.35 ppm[3].

-

Protocol B: Synthesis of Non-Aromatic Pyrroles via Cascade Cyclization

This procedure details the room-temperature synthesis of non-aromatic pyrroles from acetylenes[2].

-

Reaction Setup: Dissolve the amidine derivative (0.5 mmol) and 1,2-diaroylacetylene (0.5 mmol) in 2.0 mL of anhydrous dichloromethane (DCM)[2].

-

Propagation: Stir the mixture at room temperature until complete consumption of the starting materials is observed via TLC (typically 2-4 hours).

-

Causality Check: DCM provides a highly polarizable, aprotic environment that effectively stabilizes the zwitterionic transition states formed during the initial nucleophilic attack, facilitating rapid ring closure without solvolysis side-reactions.

-

-

Purification: Evaporate the solvent under reduced pressure and purify the residue via flash column chromatography[2].

-

Validation & QC:

-

NMR: The critical validation marker is the ¹³C NMR spectrum. Confirm the non-aromatic nature of the pyrrole ring by identifying the diagnostic sp³ hybridized carbon signal in the range of δ 60–68 ppm[2].

-

Pharmacological Profiling & Quantitative Data

Substituted 5-aminopyrroles are not merely synthetic intermediates; they are potent pharmacophores. They exhibit a wide array of biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties[4].

For example, dipeptide-derived nitriles undergo a domino reaction with the active-site thiols of cysteine proteases (such as cathepsin L, S, and K). The nucleophilic attack of the enzyme's thiol on the cyano group leads to an intramolecular trapping event, forming a 2-alkylthio-5-aminopyrrole heterocyclic ring directly within the enzyme pocket, resulting in irreversible inhibition[5][6].

Table 1: Quantitative Yields and Biological Applications of 5-Aminopyrrole Derivatives

| Starting Materials / Precursors | Key Reagents / Conditions | Product Scaffold | Yield Range | Primary Biological Target / Application |

| 4-Methyleneisoxazol-5-ones | Mo(CO)₆, KCN, MeI | Methyl 5-aminopyrrole-3-carboxylates | High | Precursors for diazo-pyrroles and fused pyrimidines |

| 5-Amino-1-(tert-butyl)pyrrole + Arylaldehydes | Solvent-free, MW (100 °C, 10-40 min) | (E)-Arylideneaminopyrroles | 67–78% | Precursors for Pyrrolo[2,3-c]isoquinolines |

| 3,3-Diaminoacrylonitriles + 1,2-Diaroylacetylenes | DCM, Room Temperature | Non-aromatic 5-aminopyrroles | 72–98% | Broad-spectrum structural analogs |

| Dipeptide nitriles + Enzyme Thiols | Physiological conditions (in situ) | 2-Alkylthio-5-aminopyrroles | N/A (In vivo) | Irreversible Cysteine Protease (Cathepsin) Inhibitors |

| Tetrahydrobenzo[b]pyrroles | Multicomponent Condensation | Fused Pyrrole Derivatives | Moderate | Antioxidant (DPPH scavenging) & Anticancer (HepG-2) |

Advanced Applications: Fused Heterocycle Workflows

The true power of the 5-aminopyrrole scaffold lies in its ability to undergo subsequent cycloadditions. A prime example is the aza-Diels-Alder reaction, which can be conducted in sustainable media[7] or under solvent-free microwave conditions to yield complex polycyclic systems like pyrrolo[2,3-c]isoquinolines[3].

Caption: Workflow for the synthesis of pyrrolo[2,3-c]isoquinolines via aza-Diels-Alder cycloaddition.

References

-

Linnik, S. A., & Khoroshilova, O. V. "Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives." The Journal of Organic Chemistry, 2019. 1

-

"Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study." ACS Omega, 2019. 3

-

"Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles." Molecules, 2023. 2

-

"Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases." Chemical Biology & Drug Design, 2008. 5

-

"Diels–Alder Cycloaddition Reactions in Sustainable Media." PMC, 2020.7

-

"A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation." Anti-Cancer Agents in Medicinal Chemistry, 2015. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile for SAR Studies

Introduction: The 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Scaffold - A Privileged Motif in Drug Discovery

The this compound core is a significant pharmacophore in modern medicinal chemistry. Its unique electronic and structural features, characterized by a nucleophilic amino group and an electrophilic cyano group strategically positioned on a pyrrole ring, make it a versatile platform for the development of a diverse array of therapeutic agents. The benzyl group at the N1 position provides a handle for modulating lipophilicity and steric interactions, further enhancing its appeal as a drug-like scaffold.

Derivatives of this and related aminopyrrole scaffolds have demonstrated a wide spectrum of biological activities, including but not limited to, the inhibition of Janus kinase 2 (JAK2), Aurora kinases, and metallo-β-lactamases, as well as modulation of ion channels and the STING (Stimulator of Interferon Genes) pathway.[1][2] This broad polypharmacology underscores the importance of systematic Structure-Activity Relationship (SAR) studies to elucidate the specific structural requirements for achieving high potency and selectivity against a given biological target.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the this compound scaffold. We will delve into the synthetic rationale, provide detailed experimental protocols for the derivatization of both the 5-amino and 3-cyano functionalities, and discuss the expected impact of these modifications on biological activity, thereby enabling a robust exploration of the chemical space around this privileged core.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any successful SAR campaign. The Thorpe-Ziegler cyclization is a powerful and frequently employed method for the construction of 2-amino-3-cyanopyrroles. This approach involves the base-catalyzed intramolecular cyclization of a β-cyano-α,β-unsaturated amine, which is itself formed from the condensation of an active methylene nitrile and a suitable precursor. A plausible synthetic route is outlined below, adapted from established methodologies for related aminopyrrole syntheses.[3][4]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the core scaffold.

Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyano pyrrole derivatives.[5]

Step 1: Reductive Amination to form N-(2,2-dimethoxyethyl)benzylamine

-

To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclization to form this compound

-

To a solution of N-(2,2-dimethoxyethyl)benzylamine (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Expected Characterization Data:

-

¹H NMR: Resonances corresponding to the benzyl protons, the pyrrole ring protons, and the amino group protons.

-